Cas no 132866-11-6 (Lercanidipine hydrochloride)

Lercanidipine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-
- pyridinedicarboxylic acid 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl methyl ester hydrochloride
- LERCANIDIPINE HCL
- LERCANIDIPINE HYDROCHLORIDE
- 1,4-Dihydro-2,6-dimethyl-4-(3-nittrophenyl)-3,5-pyridinedicarboxylicAcid2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimeth
- 1,4-Dihydro-2,6-dimethyl-4-(3-nittrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl Methyl Ester Hydrochloride
- LERCANIDIPINEHYDROCHLORIDE(FORR&DONLY)
- Lercanidipine hydrochloride hemihydrate
- Lercanidipine (hydrochloride)
- 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl methyl ester 3,5-pyridinedicarboxylic acid hydrochloride
- 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl methyl ester hydrochloride
- R 75
- CLAP
- mE10
- BCL10
- c-E10
- CIPER
- CarMen
- Lercan
- LerzaM
- Zandip
- Cardiovasc
- Corifeo
- Zanicor
- Lerkamen
- Vasodip
- Renovia
- Lercaton
- Lercapin
- Lercadip
- Zanidip (hydrochloride)
- Masnidipine (hydrochloride)
- 3-(1-((3,3-diphenylpropyl)(methyl)amino)-2
- Rec-15/2375
- AS-13358
- 2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl methyl (4RS)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate monohydrochloride
- AC-1420
- LERCANIDIPINE HYDROCHLORIDE [WHO-DD]
- NCGC00260829-01
- DTXSID3046665
- J-521641
- Lercanidipine hydrochloride (JAN/USAN)
- NCGC00167492-01
- FT-0670749
- TJN-324
- OA8TFX68PE
- SCHEMBL217099
- 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-[(3,3-diphenylpropyl)
- LERCANIDIPINE HYDROCHLORIDE [MART.]
- NCGC00167492-03
- Masnidipine hydrochloride
- 5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
- HY-B0612A
- CHEMBL2106419
- L0282
- Cardiovasc (TN)
- Lercanidipine hydrochloride- Bio-X
- 132866-11-6
- Tox21_112493_1
- 3-(1-((3,3-diphenylpropyl)(methyl)amino)-2-methylpropan-2-yl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride
- 3,5-Pyridinedicarboxylic acid, 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(3,3-diphenylpropyl)methylamino)-1,1-dimethylethyl methyl ester, monohydrochloride
- Zanidip hydrochloride
- FT-0627794
- Q27285537
- BCP11375
- LCP-Lerc
- UNII-OA8TFX68PE
- 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-[2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-methyl ester, hydrochloride (1:1)
- AKOS015846519
- LERCANIDIPINEHCL
- 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-((3,3-diphenylpropyl)methylamino)-1,1-dimethylethyl methyl ester, monohydrochloride
- MFCD07773089
- Lerdip
- Lercanidipine hydrochloride [USAN]
- LERCANIDIPINE HYDROCHLORIDE [MI]
- CHEBI:31771
- s4597
- Tox21_112493
- CCG-270327
- 3,3-diphenylpropyl-[2-[5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxy-2-methylpropyl]-methylazanium;chloride
- 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid O5-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] ester O3-methyl ester hydrochloride
- J-006235
- LP00144
- WMFYOYKPJLRMJI-UHFFFAOYSA-N
- Lercanidipine hydrochloride, >=98% (HPLC)
- 2-((3,3-diphenylpropyl)methylamino)-1,1-dimethylethyl methyl (4RS)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate monohydrochloride
- A806509
- BL164618
- Zanidip
- CCG-221448
- Tox21_500144
- 3-(1-((3,3-Diphenylpropyl)(methyl)amino)-2-methylpropan-2-yl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride(1:x)
- FT-0631144
- LERCANIDIPINE HYDROCHLORIDE [JAN]
- CAS-132866-11-6
- O5-[1-[3,3-diphenylpropyl(methyl)amino]-2-methyl-propan-2-yl] O3-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride
- 100427-27-8
- FT-0670750
- DTXCID1026665
- D01849
- J-006236
- Zanedip
- DB-042142
- Lercanidipine hydrochloride
-
- MDL: MFCD07773089
- インチ: 1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H
- InChIKey: WMFYOYKPJLRMJI-UHFFFAOYSA-N
- ほほえんだ: Cl[H].O(C(C1=C(C([H])([H])[H])N([H])C(C([H])([H])[H])=C(C(=O)OC([H])([H])[H])C1([H])C1C([H])=C([H])C([H])=C(C=1[H])[N+](=O)[O-])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])N(C([H])([H])[H])C([H])([H])C([H])([H])C([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 647.27600
- どういたいしつりょう: 647.276
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 46
- 回転可能化学結合数: 13
- 複雑さ: 1090
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 114
じっけんとくせい
- 色と性状: アッシュホワイトイエロー粉末
- ゆうかいてん: 119-123°C
- ふってん: 712.5°C at 760 mmHg
- フラッシュポイント: 384.7ºC
- PSA: 113.69000
- LogP: 8.13240
- じょうきあつ: No data available
- マーカー: 5446
- かんど: 感光性、湿気感受性
Lercanidipine hydrochloride セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H301
- 警告文: P301+P310
- 危険物輸送番号:UN 2811
- WGKドイツ:3
- 危険カテゴリコード: 25
- セキュリティの説明: S36/37-S45
-
危険物標識:
- 危険レベル:6.1
- 包装グループ:III
- リスク用語:R25
- どくせい:LD50 in mice (mg/kg): 83 i.p.; 657 orally (Nardi)
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Lercanidipine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-B0612A-10mM*1 mL in DMSO |
Lercanidipine hydrochloride |
132866-11-6 | 99.80% | 10mM*1 mL in DMSO |
¥489 | 2024-07-24 | |
DC Chemicals | DC9186-1 g |
Lercanidipine HCl |
132866-11-6 | >98% | 1g |
$300.0 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6874-10mg |
Lercanidipine hydrochloride |
132866-11-6 | 100% | 10mg |
¥ 444 | 2023-09-07 | |
Ambeed | A152276-5mg |
3-(1-((3,3-Diphenylpropyl)(methyl)amino)-2-methylpropan-2-yl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride |
132866-11-6 | 99% | 5mg |
$7.0 | 2025-02-22 | |
ChemScence | CS-2831-50mg |
Lercanidipine (hydrochloride) |
132866-11-6 | 99.94% | 50mg |
$209.0 | 2022-04-27 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | L0282-200MG |
Lercanidipine Hydrochloride |
132866-11-6 | >98.0%(T)(HPLC) | 200mg |
¥100.00 | 2024-04-18 | |
Chemenu | CM248864-5g |
Lercanidipine Hydrochloride |
132866-11-6 | 97% | 5g |
$146 | 2022-06-13 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6874-100 mg |
Lercanidipine hydrochloride |
132866-11-6 | 99.81% | 100MG |
¥2722.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5422-50mg |
Lercanidipine hydrochloride |
132866-11-6 | 98% | 50mg |
¥1528.00 | 2023-09-10 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5422-100mg |
Lercanidipine hydrochloride |
132866-11-6 | 98% | 100mg |
¥2192.00 | 2023-09-10 |
Lercanidipine hydrochloride 関連文献
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
Lercanidipine hydrochlorideに関する追加情報
Lercanidipine Hydrochloride (CAS No. 132866-11-6): A Comprehensive Overview of Its Pharmacology and Clinical Applications
Lercanidipine hydrochloride (CAS No. 132866-11-6) is a highly selective calcium channel blocker (CCB) belonging to the dihydropyridine class. It is widely prescribed for the management of hypertension (high blood pressure) due to its potent vasodilatory effects and favorable safety profile. The compound's unique pharmacokinetic properties, including lipophilicity and tissue selectivity, make it a preferred choice among clinicians for long-term cardiovascular therapy.
One of the most searched questions about Lercanidipine HCl is its mechanism of action. Unlike older CCBs, Lercanidipine exhibits slow-onset, long-lasting effects by selectively inhibiting L-type calcium channels in vascular smooth muscle. This results in reduced peripheral vascular resistance without significantly affecting cardiac output—a key advantage for patients with comorbid conditions like stable angina or diabetic hypertension. Recent studies highlight its role in endothelial function improvement, a hot topic in cardiovascular research.
The pharmacokinetics of Lercanidipine hydrochloride (CAS 132866-11-6) also attracts significant attention. With high protein binding (>98%) and extensive first-pass metabolism, it achieves steady-state plasma concentrations within 48 hours. Its food-dependent absorption (enhanced by fatty meals) is frequently discussed in patient forums, emphasizing the need for proper administration timing. Notably, its terminal half-life of 8-10 hours allows for convenient once-daily dosing, improving medication adherence—a major concern in chronic disease management.
Emerging trends show growing interest in Lercanidipine HCl combination therapies. Clinicians often pair it with ACE inhibitors or angiotensin receptor blockers (ARBs) for synergistic effects, particularly in patients with renal impairment. A 2023 meta-analysis underscored its nephroprotective potential in hypertensive patients with mild-to-moderate CKD, aligning with current focus on organ-protective antihypertensives.
Safety profiles remain a top search priority. Lercanidipine hydrochloride demonstrates fewer incidences of ankle edema (a common CCB side effect) due to its vascular selectivity. However, discussions on drug interactions with CYP3A4 inhibitors (e.g., grapefruit juice) persist in medical communities. Ongoing research explores its potential in pulmonary hypertension and cerebrovascular protection, reflecting evolving therapeutic applications.
From a pharmaceutical chemistry perspective, the 132866-11-6 compound exhibits crystalline structure stability under standard storage conditions. Its synthesis involves asymmetric hydrogenation—a process frequently queried by chemistry enthusiasts. The drug's partition coefficient (log P 6.5) explains its high membrane permeability, a feature leveraged in novel transdermal delivery systems under investigation.
In conclusion, Lercanidipine hydrochloride (CAS 132866-11-6) represents a refined therapeutic option within the CCB class. Its balanced efficacy, organ protection benefits, and patient-centric pharmacokinetics address contemporary demands in hypertension management. As precision medicine advances, its role in personalized cardiovascular care continues to expand, supported by robust clinical evidence and real-world outcomes data.
132866-11-6 (Lercanidipine hydrochloride) 関連製品
- 74936-72-4(5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid)
- 66085-59-4(Nimodipine)
- 39562-70-4(Nitrendipine)
- 39562-25-9(Isopropyl 2-(3-nitrobenzylidene)acetoacetate)
- 4429-63-4(Tabersonine)
- 55536-71-5(Di-tert-butyl 2,6-dimethylpyridine-3,5-dicarboxylate)
- 6238-13-7(3-Quinuclidinol hydrochloride)
- 63675-72-9(Nisoldipine)
- 22609-73-0(Niludipine)
- 104713-75-9((S)-3-((S)-1-Benzylpyrrolidin-3-yl)-5-methyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate)
